[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in pharmaceuticals, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol typically involves the formation of the imidazole ring, which is a key structural motif in many functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted the importance of functional group compatibility and resultant substitution patterns . One common method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride often involve large-scale synthesis techniques that ensure high yield and purity. These methods typically utilize optimized reaction conditions and catalysts to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals due to its unique reactivity and properties.
Mechanism of Action
The mechanism of action of [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of chemical and biological properties.
1,3-Diazole: Another name for imidazole, highlighting its amphoteric nature and ability to form tautomeric forms.
Substituted Imidazoles: Various derivatives of imidazole with different functional groups, each with unique properties and applications.
Uniqueness
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern and the presence of the oxolan-3-ylmethyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
[1-(oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLSJYKVQDGRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=CN=C2CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.